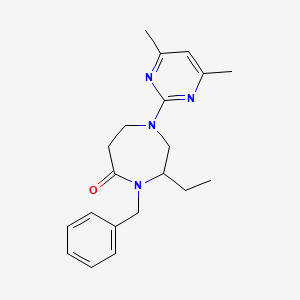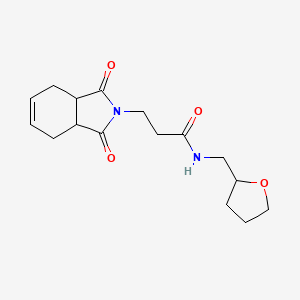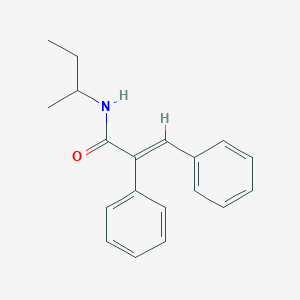![molecular formula C20H15N3O B5300054 2-[5-(diphenylmethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5300054.png)
2-[5-(diphenylmethyl)-1,2,4-oxadiazol-3-yl]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[5-(diphenylmethyl)-1,2,4-oxadiazol-3-yl]pyridine is a compound that has gained significant attention in scientific research due to its potential biochemical and physiological effects. This compound is synthesized through a specific method and has been studied for its mechanism of action in various lab experiments. In
作用机制
The mechanism of action of 2-[5-(diphenylmethyl)-1,2,4-oxadiazol-3-yl]pyridine involves the formation of a complex with copper(II) ions. This complex is highly fluorescent and can be used for the detection of copper(II) ions in biological systems. Additionally, this compound has also been shown to exhibit potential anticancer activity by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects
2-[5-(diphenylmethyl)-1,2,4-oxadiazol-3-yl]pyridine has been shown to exhibit potential biochemical and physiological effects in various lab experiments. This compound has been shown to induce apoptosis in cancer cells, making it a potential candidate for the development of new therapeutic agents for the treatment of cancer. Additionally, this compound has also been studied for its potential use as a fluorescent probe for the detection of copper(II) ions in biological systems.
实验室实验的优点和局限性
The advantages of using 2-[5-(diphenylmethyl)-1,2,4-oxadiazol-3-yl]pyridine in lab experiments include its high selectivity and sensitivity towards copper(II) ions, making it a potential candidate for the detection of copper(II) ions in biological systems. Additionally, this compound has also been shown to exhibit potential anticancer activity, making it a potential candidate for the development of new therapeutic agents for the treatment of cancer.
The limitations of using 2-[5-(diphenylmethyl)-1,2,4-oxadiazol-3-yl]pyridine in lab experiments include the need for further studies to fully understand its mechanism of action and potential side effects. Additionally, the use of this compound in biological systems may be limited by its potential toxicity and lack of specificity towards other metal ions.
未来方向
The potential future directions for 2-[5-(diphenylmethyl)-1,2,4-oxadiazol-3-yl]pyridine include further studies to fully understand its mechanism of action and potential side effects. Additionally, this compound may be further studied for its potential use as a therapeutic agent for the treatment of cancer and other diseases. Further research may also be conducted to explore the potential use of this compound as a fluorescent probe for the detection of other metal ions in biological systems. Finally, the synthesis method of this compound may be further optimized to improve its yield and purity.
合成方法
The synthesis of 2-[5-(diphenylmethyl)-1,2,4-oxadiazol-3-yl]pyridine involves the reaction of 2-chloropyridine with diphenylmethylenediamine in the presence of sodium azide and copper(I) iodide. The resulting compound is then subjected to a cyclization reaction with the help of acetic anhydride and triethylamine. The final product is obtained through purification using column chromatography.
科学研究应用
2-[5-(diphenylmethyl)-1,2,4-oxadiazol-3-yl]pyridine has been studied for its potential use as a fluorescent probe for the detection of metal ions. This compound has shown high selectivity and sensitivity towards copper(II) ions, making it a potential candidate for the detection of copper(II) ions in biological systems. Additionally, this compound has also been studied for its potential use in the development of new therapeutic agents for the treatment of cancer and other diseases.
属性
IUPAC Name |
5-benzhydryl-3-pyridin-2-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O/c1-3-9-15(10-4-1)18(16-11-5-2-6-12-16)20-22-19(23-24-20)17-13-7-8-14-21-17/h1-14,18H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POPSAYSQHSBXJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=NC(=NO3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[5-(Diphenylmethyl)-1,2,4-oxadiazol-3-yl]pyridine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-({[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}amino)ethyl]acetamide](/img/structure/B5299971.png)
![3-(diphenylmethyl)-5-methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5299988.png)
![5-ethyl-6-methyl-N-[(2-morpholin-4-ylpyridin-3-yl)methyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5299992.png)



![rel-(4aS,8aR)-6-[(cis-4-aminocyclohexyl)methyl]-1-(3-methoxypropyl)octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5300017.png)
![N-cyclopentyl-2-methyl-4-morpholin-4-yl-5,6,8,9-tetrahydro-7H-pyrimido[4,5-d]azepine-7-carboxamide](/img/structure/B5300022.png)
![3-chloro-N'-[1-(5-chloro-2-thienyl)ethylidene]-1-benzothiophene-2-carbohydrazide](/img/structure/B5300030.png)

![2-(1H-benzimidazol-1-yl)-N-[4-(difluoromethoxy)phenyl]acetamide](/img/structure/B5300039.png)

![1-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetyl}prolinamide](/img/structure/B5300074.png)
